3-Methyl-3-propylpyrrolidine-2,5-dione

Description

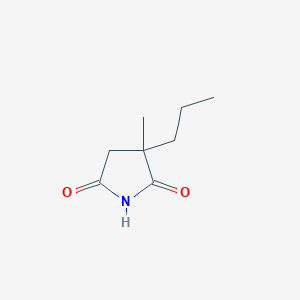

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-propylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-4-8(2)5-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXGMHKGORIRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933705 | |

| Record name | 5-Hydroxy-3-methyl-3-propyl-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1497-19-4 | |

| Record name | 3-Methyl-3-propyl-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1497-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylpropylsuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001497194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3-methyl-3-propyl-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3-propylpyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Reactivity of Pyrrolidine 2,5 Dione Derivatives

Established Synthetic Pathways for Pyrrolidine-2,5-dione Derivatives

The synthesis of pyrrolidine-2,5-dione derivatives, a core structure in many biologically active compounds, can be achieved through several established pathways. These methods offer versatility in introducing a wide range of substituents onto the pyrrolidine (B122466) ring, allowing for the systematic exploration of structure-activity relationships. Key synthetic strategies include condensation reactions, Michael additions, and N-Heterocyclic Carbene (NHC)-catalyzed reactions.

Condensation Reactions

Condensation reactions are a fundamental approach for constructing the pyrrolidine-2,5-dione (succinimide) ring. These methods typically involve the reaction of a four-carbon dicarboxylic acid source with an amine, leading to the formation of the cyclic imide structure.

A direct and environmentally friendly method for the synthesis of N-substituted succinimides involves the reaction of succinic acid with primary amines in hot water. researchgate.net This approach avoids the need for catalysts and organic solvents, offering a green alternative to traditional methods. researchgate.net The reaction proceeds by simple stirring at elevated temperatures, typically around 100 °C. researchgate.net

This method has been successfully applied to a variety of primary amines, including aliphatic and aromatic amines, with yields ranging from good to excellent. researchgate.net For instance, the reaction of succinic acid with amines like propylamine, ethylenediamine, and benzylamine (B48309) results in high yields of the corresponding N-substituted succinimides. researchgate.net While the reaction with aromatic amines is generally slower, it still provides the desired products in substantial yields. researchgate.net A plausible mechanism suggests the direct formation of the succinimide (B58015) from the succinic acid and the primary amine without the intermediate formation of succinic anhydride (B1165640). researchgate.net

Table 1: Synthesis of N-Substituted Succinimides from Succinic Acid and Primary Amines in Water researchgate.net

| Amine | Product | Yield (%) |

|---|---|---|

| Propylamine | N-Propylsuccinimide | 92 |

| Benzylamine | N-Benzylsuccinimide | 98 |

| Aniline | N-Phenylsuccinimide | 85 |

| 4-Methylaniline | N-(4-Methylphenyl)succinimide | 88 |

In a related approach, substituted pyrrolidine-2,5-diones have been synthesized by the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at 180 °C. nih.gov This high-temperature condensation facilitates the formation of the cyclic imide structure. nih.gov Similarly, cyclocondensation of various dicarboxylic acids with appropriately substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines at 180 °C has been employed to generate libraries of 1,3-disubstituted pyrrolidine-2,5-diones. nih.gov

A widely used and efficient method for the synthesis of N-substituted succinimides is the reaction of succinic anhydride with primary amines. This two-step process typically involves the initial acylation of the amine by succinic anhydride to form a succinamic acid intermediate, followed by a cyclodehydration step to yield the target imide. mdpi.com

The initial ring-opening of succinic anhydride by the amine is generally a high-yield reaction that proceeds under mild conditions in various solvents such as diethyl ether, toluene, or 1,2-dimethoxyethane. mdpi.com The subsequent cyclization to the imide can be achieved through thermal means, often by heating at temperatures around 120 °C, or by using dehydrating agents like acetic anhydride. mdpi.com

A one-pot green synthesis method has been developed using succinic anhydride and various aromatic or aliphatic amines in the presence of zinc and acetic acid. ijcps.org In this procedure, the amine is dissolved in acetic acid, followed by the addition of succinic anhydride. Subsequent addition of zinc powder initiates an exothermic reaction, and after a period of stirring, the N-substituted succinimide is obtained in high yield upon aqueous workup. ijcps.org

Table 2: One-Pot Synthesis of N-Substituted Succinimides from Succinic Anhydride and Amines ijcps.org

| Amine | Product | Yield (%) |

|---|---|---|

| Aniline | N-Phenylsuccinimide | 92 |

| 4-Chloroaniline | N-(4-Chlorophenyl)succinimide | 94 |

| 4-Methylaniline | N-(p-Tolyl)succinimide | 95 |

| Benzylamine | N-Benzylsuccinimide | 90 |

This reaction has also been employed in the synthesis of precursors for more complex pyrrolidine-2,5-dione derivatives. For instance, anthranilic acid can be reacted with succinic anhydride to form an intermediate that is further elaborated into quinazolinone-containing pyrrolidine-2,5-diones. researchgate.net

Michael Addition of Ketones to N-Substituted Maleimides

The Michael addition of carbon nucleophiles to N-substituted maleimides represents a powerful strategy for the construction of substituted pyrrolidine-2,5-dione rings. This conjugate addition reaction allows for the formation of a new carbon-carbon bond at the 3-position of the pyrrolidine-2,5-dione core.

The enantioselective conjugate addition of ketones to maleimides has been achieved using organocatalysts. For example, a chiral primary amine-salicylamide derived from trans-cyclohexane-1,2-diamine has been shown to effectively catalyze this reaction, affording the desired succinimide adducts in good to excellent yields and with high enantioselectivities. nih.gov This method has been successfully applied to various cyclic and acyclic ketones. researchgate.net

In a specific application, a series of pyrrolidine-2,5-dione derivatives were synthesized as potential multi-target anti-inflammatory agents through the Michael addition of ketones to N-substituted maleimides. researchgate.net This reaction was facilitated by a self-assembled three-component organocatalyst system. researchgate.net

Table 3: Organocatalyzed Michael Addition of Ketones to N-Substituted Maleimides nih.gov

| Ketone | N-Substituted Maleimide | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Cyclohexanone | N-Phenylmaleimide | 3-(2-Oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione | 98 | 99 |

| Cyclopentanone | N-Phenylmaleimide | 3-(2-Oxocyclopentyl)-1-phenylpyrrolidine-2,5-dione | 95 | 98 |

| Acetone | N-Phenylmaleimide | 3-(2-Oxopropyl)-1-phenylpyrrolidine-2,5-dione | 85 | 90 |

N-Heterocyclic Carbene (NHC)-Catalyzed Reactions

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of pyrrolidine-2,5-dione derivatives. The unique reactivity of NHCs allows for umpolung (polarity reversal) of aldehydes, enabling them to act as acyl anion equivalents.

A notable application of NHC catalysis in this context is the intermolecular Stetter reaction of aromatic aldehydes with N-substituted itaconimides. acs.org This reaction provides a convenient route to valuable succinimide derivatives containing 1,4- and 1,5-dicarbonyl scaffolds. acs.org The reaction involves the NHC-catalyzed conjugate addition of an aldehyde to the double bond of the itaconimide. irapa.org

The process is operationally simple and demonstrates a broad substrate scope, tolerating a range of substituents on both the aromatic aldehyde and the N-substituted itaconimide. acs.org The reaction has been shown to work well with both N-aryl and N-alkyl substituted itaconimides, furnishing the desired Stetter products in good to excellent yields. acs.org A delicate balance is required to favor the Stetter reaction over the competing isomerization of the itaconimide double bond. acs.org

Table 4: NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides acs.org

| Aromatic Aldehyde | N-Substituted Itaconimide | Product | Yield (%) |

|---|---|---|---|

| p-Chlorobenzaldehyde | N-Phenylitaconimide | 3-(2-(4-Chlorophenyl)-2-oxoethyl)-1-phenylpyrrolidine-2,5-dione | 95 |

| Benzaldehyde | N-(4-Methoxyphenyl)itaconimide | 1-(4-Methoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrrolidine-2,5-dione | 88 |

| Naphthaldehyde | N-Benzylitaconimide | 1-Benzyl-3-(2-(naphthalen-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione | 75 |

Advanced Synthetic Methodologies for Pyrrolidine-Containing Drugs

The pyrrolidine ring is a crucial scaffold in numerous FDA-approved drugs. nih.govnih.gov Consequently, the development of advanced synthetic methods for creating substituted pyrrolidines, such as 3-Methyl-3-propylpyrrolidine-2,5-dione, is of significant interest in medicinal chemistry. mdpi.com Methodologies for synthesizing these structures can be broadly categorized into those that modify an existing pyrrolidine ring and those that construct the ring from acyclic precursors through cyclization. mdpi.com

Traditional synthesis of 3,3-disubstituted succinimides, including this compound, often involves reactions like malonate alkylation, which typically result in a racemic mixture of the product. evitachem.com Given that the C3 carbon atom is a chiral center, the development of stereoselective methods is paramount to access optically pure compounds, which may exhibit distinct biological activities. evitachem.com

Stereoselective Synthesis Approaches for Optically Pure Compounds

To overcome the limitations of racemic synthesis, several stereoselective approaches have been developed for producing enantioenriched 3,3-disubstituted succinimides. A notable method is the enantioselective three-component reaction involving vinyl diazosuccinimides, alcohols, and imines, achieved through the cooperative catalysis of a rhodium complex (Rh₂(OAc)₄) and a chiral phosphoric acid. researchgate.netrsc.org This approach allows for the construction of the chiral succinimide core with high enantioselectivity. researchgate.netrsc.org

Another powerful technique for creating densely substituted pyrrolidine rings with high stereocontrol is the [3+2] cycloaddition reaction. ua.esacs.org These reactions, for instance between azomethine ylides and suitable dipolarophiles, can generate multiple stereogenic centers simultaneously with high diastereoselectivity. ua.esacs.org While many applications focus on different substitution patterns, the principles are foundational for the stereocontrolled synthesis of the pyrrolidine-2,5-dione core. nih.gov The pursuit of these advanced methods is driven by the need to create novel molecular architectures with specific three-dimensional arrangements for pharmaceutical applications. nih.gov

Chemical Reactivity of Substituted Succinimides

The chemical reactivity of this compound is governed by the functional groups within its succinimide core. The imide (N-H) proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation. This reactivity is fundamental to the derivatization strategies discussed below, particularly in the formation of N-Mannich bases. researchgate.netnih.gov The two carbonyl groups are susceptible to nucleophilic attack, although they are less reactive than those in acyclic imides due to ring strain and electronic effects. The compound is generally stable under standard laboratory conditions but can be sensitive to extreme pH or high temperatures, which may lead to ring-opening hydrolysis. evitachem.com The substituents at the C3 position (methyl and propyl groups) provide steric hindrance that can influence the accessibility of the carbonyl carbons to nucleophiles.

Derivatization Strategies for Structural Modification and Hybrid Compound Formation

The succinimide scaffold is a versatile platform for structural modification. Derivatization can be targeted at the nitrogen atom or the carbon backbone to create a diverse array of new molecules, including complex hybrid compounds with other heterocyclic systems. nih.gov

Bis-heterocyclic Compound Formation

Bis-succinimide structures, where two succinimide rings are linked, have been synthesized and explored for their utility, for example, as organo-catalysts. researchgate.net The stereoselective formation of such compounds has also been investigated. researchgate.net A related strategy involves creating hybrid molecules by linking the succinimide core to other heterocyclic rings. For instance, new maleimide-succinimide derivatives have been synthesized, combining two distinct and biologically relevant cyclic imide structures into a single molecule. ekb.eg

N-Mannich Base Derivatives

A primary strategy for derivatizing 3,3-disubstituted succinimides is the Mannich reaction at the nitrogen atom. researchgate.net This three-component condensation involves the succinimide, formaldehyde (B43269), and a primary or secondary amine, resulting in the formation of an N-aminomethyl derivative, known as an N-Mannich base. researchgate.net This reaction is a versatile method for introducing a wide range of aminomethyl substituents onto the succinimide nitrogen, significantly altering the molecule's physicochemical properties.

Extensive research has been conducted on the synthesis of N-Mannich bases from 3,3-disubstituted pyrrolidine-2,5-diones that are structurally analogous to this compound, such as 3-ethyl-3-methyl and 3-methyl-3-phenyl derivatives. nih.govnih.govresearchgate.net These studies have produced libraries of compounds by reacting the parent succinimide with formaldehyde and various amines, including piperazine, piperidine, and morpholine (B109124) derivatives. nih.govnih.gov

| Parent Succinimide Core | Amine Component | Resulting N-Mannich Base Class | Reference |

|---|---|---|---|

| 3-Methyl-3-phenylpyrrolidine-2,5-dione | 4-(2-Hydroxyethyl)piperazine | N-[{4-(2-hydroxyethyl)-piperazin-1-yl}-methyl] derivatives | nih.gov |

| 3-Methyl-3-phenylpyrrolidine-2,5-dione | 4-Benzylpiperidine | N-[(4-benzylpiperidin-1-yl)-methyl] derivatives | nih.gov |

| 3,3-Diphenylpyrrolidine-2,5-dione | 4-(3-Trifluoromethylphenyl)piperazine | N-[{4-(Aryl)-piperazin-1-yl}-methyl] derivatives | nih.gov |

| 3-Ethyl-3-methylpyrrolidine-2,5-dione | Various 4-phenylpiperazines | N-[{4-(Aryl)-piperazin-1-yl}-methyl] derivatives | nih.gov |

| 3,3-Dimethylpyrrolidine-2,5-dione | 4-Phenylpiperazine | N-[{4-Phenylpiperazin-1-yl}-methyl] derivatives | researchgate.net |

Hybrid Structures with Diverse Heterocyclic Rings (e.g., Pyrazoline, Thiophene)

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. nih.govresearchgate.net The this compound scaffold can be incorporated into hybrid structures with other important heterocyclic rings like pyrazoline and thiophene (B33073).

Pyrazoline Hybrids: Pyrazolines are five-membered nitrogen-containing heterocycles that have been extensively studied as components of hybrid molecules, particularly in the development of anticancer agents. nih.govnih.govbohrium.com A succinimide-pyrazoline hybrid could be synthesized by first introducing a reactive handle onto the succinimide core. For example, an N-alkylation with a halo-substituted chalcone (B49325) precursor, followed by cyclization with hydrazine, would yield the target hybrid.

Thiophene Hybrids: Thiophene is another key heterocycle found in many pharmaceuticals. semanticscholar.org Thiophene-containing hybrids are explored for various biological activities. nih.govnih.govmdpi.com The synthesis of a thiophene-succinimide hybrid could be achieved by utilizing standard thiophene synthetic routes, such as the Gewald reaction, with precursors bearing the succinimide moiety. Alternatively, coupling reactions could be employed to link a pre-formed thiophene ring to the succinimide core, for instance, by N-alkylation with a halomethylthiophene.

Biological Activities and Pharmacological Potential of Pyrrolidine 2,5 Dione Analogs

Anticonvulsant Properties

Derivatives of pyrrolidine-2,5-dione have been extensively studied for their potential as anticonvulsant agents. These investigations have demonstrated efficacy in various preclinical seizure models and have begun to elucidate the underlying mechanisms of action, which appear to involve modulation of key neuronal targets.

Pyrrolidine-2,5-dione analogs have shown a broad spectrum of anticonvulsant activity in established rodent models of epilepsy. nih.gov The maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, the subcutaneous pentylenetetrazole (scPTZ) test, which models myoclonic and absence seizures, and the 6 Hz psychomotor seizure test, a model for therapy-resistant partial seizures, are standard preclinical screens for antiseizure medications. nih.govnih.govnih.gov

One notable derivative, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, demonstrated significant efficacy in both the MES and 6 Hz seizure models, with median effective dose (ED₅₀) values of 62.14 mg/kg and 75.59 mg/kg, respectively. nih.govresearchgate.net Another active compound, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione, showed protective effects in the MES and scPTZ tests. uj.edu.pl Similarly, the derivative 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6) also displayed potent activity, with ED₅₀ values of 68.30 mg/kg in the MES test and 28.20 mg/kg in the 6 Hz test. mdpi.com

The scPTZ test has also been used to evaluate these compounds. For instance, one 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivative was active in the scPTZ test at a dose of 100 mg/kg, significantly prolonging the time to the first seizure episode. nih.gov

| Compound Derivative | Seizure Model | ED₅₀ (mg/kg) | Reference Compound | Reference ED₅₀ (mg/kg) |

|---|---|---|---|---|

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MES | 62.14 | Valproic Acid | 252.7 |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 6 Hz | 75.59 | Valproic Acid | 130.6 |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 | Valproic Acid | 252.74 |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz | 28.20 | Valproic Acid | 130.64 |

The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels, which are critical for regulating neuronal excitability. nih.gov Drugs that block voltage-gated sodium channels are used to treat epilepsy, and those that block voltage-gated calcium channels are also employed for this purpose. nih.gov Research into active pyrrolidine-2,5-dione derivatives suggests that their anticonvulsant effects may be mediated, at least in part, through interaction with these channels.

In vitro studies on the highly active compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride revealed a moderate but balanced inhibition of both neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels. nih.gov Similarly, the probable molecular mechanism for another potent derivative, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, is also believed to involve interaction with these same sodium and calcium channels. mdpi.com The principal pore-forming subunits of these channels are structurally related, providing a basis for dual activity. nih.gov

The neurotransmitter gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transporters (GATs) play a crucial role in regulating GABAergic activity by clearing GABA from the synaptic cleft. nih.govnih.gov Inhibition of these transporters, particularly GAT-1, can enhance GABAergic transmission and produce an anticonvulsant effect. nih.gov

Investigations into the mechanisms of action for active pyrrolidine-2,5-dione anticonvulsants have included assessments of their effects on GABA transporters. nih.govresearchgate.net While direct, potent inhibition by the specific analog 3-Methyl-3-propylpyrrolidine-2,5-dione is not extensively detailed, the broader class of compounds to which it belongs has been evaluated for this activity. For example, the anticonvulsant mechanisms of certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives were assessed for their influence on GAT, alongside their effects on ion channels. nih.govresearchgate.net The transporter GAT-3, expressed in astrocytes, also contributes to the regulation of extracellular GABA and may play a role in controlling neuronal excitability, especially during periods of high network activity. researchgate.net

Anti-inflammatory Effects

In addition to their neurological effects, certain analogs of pyrrolidine-2,5-dione have demonstrated potential as anti-inflammatory agents. These properties are often evaluated through in vitro assays that measure the inhibition of key enzymes involved in the inflammatory cascade.

The anti-inflammatory potential of N-substituted pyrrolidine-2,5-dione derivatives has been assessed using various in vitro methods, including albumin denaturation and anti-protease assays. nih.gov One key approach involves measuring the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, potent mediators of inflammation. researchgate.netnih.gov

The cyclooxygenase enzyme exists in two primary isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues and is involved in protective functions, whereas COX-2 is an inducible enzyme primarily found at sites of inflammation. medcentral.com Consequently, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. medcentral.comresearchgate.net

A series of N-substituted pyrrolidine-2,5-dione derivatives showed inhibitory activity in the low micromolar to submicromolar ranges. nih.gov Notably, these compounds also demonstrated selectivity for COX-2. One particular derivative emerged as the most potent inhibitor of COX-2, with a half-maximal inhibitory concentration (IC₅₀) value of 0.98 µM and a selectivity index (SI) of 31.5. nih.gov This selectivity is supported by docking simulations which show significant interactions with amino acid residues present in the secondary pocket of the COX-2 enzyme. nih.gov

| Enzyme | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| COX-1 | 30.87 | 31.5 |

| COX-2 | 0.98 |

In vitro Assays for Anti-inflammatory Potential

Antimicrobial Activity

The pyrrolidine-2,5-dione (succinimide) scaffold is a fascinating class of heterocyclic compounds with recognized antimicrobial properties. uobasrah.edu.iq The development of novel antimicrobial agents is crucial due to the increasing threat of multidrug-resistant (MDR) bacteria. nih.gov

Gram-negative bacteria, such as Pseudomonas aeruginosa, present a significant challenge for antimicrobial therapy due to their complex cell envelope, which can be difficult for drugs to penetrate. nih.govnih.gov Research into pyrrolidine-2,3-dione derivatives, which are structurally related to this compound, has identified them as a potential new class of antibacterial agents. nih.gov These compounds have been shown to inhibit penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis and are the targets of β-lactam antibiotics. nih.gov

Studies have demonstrated that certain pyrrolidine-2,3-dione analogs exhibit antibacterial activity against P. aeruginosa, particularly when used in combination with a permeabilizer to facilitate entry across the bacterial outer membrane. nih.gov This suggests that while the core scaffold has intrinsic activity, chemical modifications are necessary to optimize its physicochemical properties for effective penetration into Gram-negative bacteria. nih.gov The search for new pyrrolomycin antibiotics, which contain a pyrrole nucleus, has also yielded compounds with strong bactericidal activity against Gram-negative strains. mdpi.com This highlights the potential of pyrrole-containing structures, including pyrrolidine-2,5-diones, as a foundation for developing new agents to combat MDR bacterial infections. mdpi.comsemanticscholar.org

Mechanisms Involving Cytoplasmic Mur Ligase Inhibition

The rise of antibiotic resistance has spurred the search for novel antibacterial agents that act on new molecular targets. nih.gov The bacterial cell wall, a structure essential for prokaryotic survival and absent in eukaryotes, presents a prime target. Specifically, the early cytoplasmic steps of peptidoglycan biosynthesis, carried out by the Mur family of enzymes (MurA-MurF), are of growing interest for antibiotic discovery. nih.gov

Pyrrolidine-2,5-dione analogs have been identified as potential inhibitors of these crucial enzymes. Mur ligases (MurC, D, E, and F) are ATP-dependent enzymes responsible for the sequential addition of amino acids to form the peptide stem of peptidoglycan. Inhibition of these enzymes disrupts cell wall synthesis, leading to bacterial cell death. Research has focused on developing compounds that can inhibit multiple Mur ligases simultaneously. nih.gov While much of the research has identified various inhibitor scaffolds, the pyrrolidinedione core is being explored as a promising starting point for the development of novel antibiotics targeting this essential bacterial pathway. nih.gov

Anticancer and Antitumor Potential

The pyrrolidine-2,5-dione scaffold is a key feature in many compounds investigated for their anticancer properties. nih.govnih.govnih.gov The versatility of this heterocyclic system allows for the synthesis of hybrid molecules designed to enhance cytotoxic effects against various cancer cell lines. researchgate.netnih.gov

Cytotoxicity in Various Cancer Cell Lines (e.g., MCF7, HT29, K562, HeLa, Jurkat)

Derivatives of pyrrolidine-2,5-dione have demonstrated significant cytotoxic effects across a range of human cancer cell lines. Studies on hybrid molecules incorporating this scaffold have shown potent antiproliferative activity. For instance, certain pyrrolidinedione–thiazolidinone hybrids have exhibited low micromolar toxicity toward breast cancer cell lines including MCF-7, T-47D, MDA-MB-231, and HCC1954, while showing significantly lower toxicity to non-cancerous human breast epithelial cells. nih.gov

Similarly, other research has highlighted the efficacy of these compounds against leukemia, colon cancer, and central nervous system tumors. researchgate.net Spiropyrrolidine analogs have been evaluated against A549 (lung carcinoma) and Jurkat (T-cell leukemia) cells, showing promising anticancer effects with low toxicity to non-cancer cells. nih.gov Specific thiophen-containing pyrrolidine-2,5-dione derivatives have shown good activity against both MCF-7 and HeLa (cervical cancer) cells. nih.gov The cytotoxic potential of these compounds underscores their promise as a basis for the development of new chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity of Selected Pyrrolidine-2,5-dione Analogs

| Compound/Analog | Cancer Cell Line | IC50 Value (µM) | Exposure Time (h) |

|---|---|---|---|

| Les-6287 | MCF-7 (Breast) | 1.43 ± 0.18 | 48 |

| Les-6287 | MDA-MB-231 (Breast) | 1.37 ± 0.15 | 48 |

| Les-6294 | MCF-7 (Breast) | 3.54 ± 0.14 | 48 |

| Les-6328 | MDA-MB-231 (Breast) | 2.01 ± 0.12 | 48 |

| Thiophen-containing derivative 37e | MCF-7 (Breast) | 17 | Not Specified |

| Thiophen-containing derivative 37e | HeLa (Cervical) | 19 | Not Specified |

This table summarizes the half-maximal inhibitory concentration (IC50) values for various pyrrolidine-2,5-dione analogs against different cancer cell lines, as reported in scientific literature. nih.govnih.gov Data is compiled from multiple studies to illustrate the cytotoxic potential of this class of compounds.

DNA-Targeting Strategies and Mechanisms

One of the key mechanisms through which pyrrolidine-based compounds exert their anticancer effects is by interacting with DNA. Some pyrrolidine (B122466) alkaloids have been shown to possess a binding affinity for DNA, leading to significant DNA damage in cancer cells. frontiersin.org This interaction can occur through various modes, disrupting DNA replication and transcription and ultimately triggering programmed cell death (apoptosis).

Studies on pyrrolidinedione-rhodaninine hybrids have demonstrated that these compounds can induce DNA damage in human T-leukemia Jurkat cells. researchgate.net The damage is often characterized by the appearance of DNA in comet tail assays, indicating single-strand breaks. researchgate.net Furthermore, some compounds induce internucleosomal fragmentation of nuclear DNA, a hallmark of apoptosis. researchgate.netresearchgate.net The ability of these agents to damage DNA selectively in cancer cells is a critical aspect of their therapeutic potential. mdpi.com For example, a metabolite identified as PPDHMP, which contains a pyrrole-pyrazine dione (B5365651) structure, has been shown to induce progressive accumulation of fragmented DNA in cancer cells over time. researchgate.netnih.gov

Redox Dysregulation as a Therapeutic Strategy in Malignant Cells

Cancer cells often exhibit an altered redox state compared to normal cells, characterized by higher levels of reactive oxygen species (ROS). mdpi.com This altered state, while promoting cancer progression, also makes cancer cells more vulnerable to further oxidative stress. Exploiting this vulnerability through redox dysregulation is a promising therapeutic strategy. nih.gov

Certain anticancer compounds can either act as antioxidants or, conversely, generate excessive ROS, pushing cancer cells beyond their tolerance threshold and inducing cell death. mdpi.com Pyrrolidine derivatives have been implicated in modulating the cellular redox balance. For instance, some novel diazaphenothiazines with a pyridine core (a related nitrogen-containing heterocycle) were found to induce redox imbalance by depleting intracellular glutathione (GSH) in melanoma cells, which may be a key factor driving these cells toward apoptosis. nih.gov While direct evidence for this compound is still emerging, the broader class of related heterocyclic compounds suggests that influencing the redox homeostasis of malignant cells is a plausible mechanism of their anticancer action. mdpi.commdpi.com

Antidiabetic Activity

Beyond their applications in oncology and bacteriology, pyrrolidine-2,5-dione analogs are also being investigated for their potential in managing metabolic disorders like diabetes mellitus. nih.govnih.gov The structural features of these compounds, particularly their resemblance to established antidiabetic drugs, have prompted research into their efficacy as hypoglycemic agents. nih.gov For example, ketone derivatives of succinimides (a synonym for pyrrolidine-2,5-diones) have been synthesized and evaluated for their ability to inhibit key enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase. nih.gov Inhibition of these enzymes can slow down glucose absorption and help manage blood sugar levels. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

A primary target for many antidiabetic drugs is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear hormone receptor that is a master regulator of lipid and glucose metabolism. nih.govfrontiersin.org Synthetic agonists for PPARγ, such as the thiazolidinediones (TZDs), are used clinically to treat type 2 diabetes by improving insulin sensitivity. nih.govmdpi.com

Given the structural similarities between pyrrolidine-2,5-diones and thiazolidinediones, it is hypothesized that the former may also exert its antidiabetic effects through PPARγ activation. nih.gov PPARγ activation regulates the expression of a multitude of genes involved in insulin signaling, adipogenesis, and inflammation. frontiersin.orgnih.gov While full PPARγ agonists can have side effects, there is significant interest in developing partial agonists or selective modulators that retain the therapeutic benefits with an improved safety profile. guidetopharmacology.orgresearchgate.net The investigation of pyrrolidine-2,5-dione derivatives as a new class of PPARγ modulators represents a promising avenue for the development of novel treatments for type 2 diabetes and other metabolic diseases. researchgate.net

Enzyme Inhibition Profiles

Pyrrolidine-2,5-dione derivatives have demonstrated notable inhibitory effects against several key enzymes implicated in human diseases. Their ability to modulate the activity of these enzymes highlights their potential as therapeutic agents.

α-Glucosidase and α-Amylase Inhibition

Derivatives of pyrrolidine-2,5-dione have been investigated as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are crucial targets in the management of type 2 diabetes mellitus. nih.govnih.gov The inhibition of these enzymes can delay carbohydrate digestion, leading to a reduction in postprandial hyperglycemia. nih.gov

In one study, a series of synthesized pyrrolidine-2,5-dione derivatives showed moderate to poor α-glucosidase inhibition. nih.gov However, compound 11o from this series emerged as a potent inhibitor with an IC₅₀ value of 28.3 ± 0.28 µM. nih.gov Another study on N-acetylpyrrolidine derivatives reported IC₅₀ values of 0.52 ± 0.02 mM and 1.64 ± 0.08 mM against α-glucosidase. nih.gov For α-amylase, the same N-acetylpyrrolidine derivatives showed IC₅₀ values of 2.72 ± 0.09 mM and 3.21 ± 0.65 mM. nih.gov

Research on pyrrolidine-based chalcones also identified dual inhibitors of both enzymes. One particular compound exhibited an IC₅₀ value of 14.61 ± 0.12 μM against α-amylase and 25.38 ± 2.09 μM against α-glucosidase, demonstrating a potent dual inhibitory effect. acs.org

Table 1: Inhibitory Activity of Pyrrolidine-2,5-dione Analogs against α-Glucosidase and α-Amylase

| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione derivative 11o | α-Glucosidase | 28.3 ± 0.28 µM | nih.gov |

| N-acetylpyrrolidine derivative 4a | α-Glucosidase | 0.52 ± 0.02 mM | nih.govresearchgate.net |

| N-acetylpyrrolidine derivative 4b | α-Glucosidase | 1.64 ± 0.08 mM | nih.govresearchgate.net |

| N-acetylpyrrolidine derivative 4a | α-Amylase | 2.72 ± 0.09 mM | nih.govresearchgate.net |

| N-acetylpyrrolidine derivative 4b | α-Amylase | 3.21 ± 0.65 mM | nih.govresearchgate.net |

| Pyrrolidine-chalcone hybrid 3 | α-Amylase | 14.61 ± 0.12 μM | acs.org |

| Pyrrolidine-chalcone hybrid 3 | α-Glucosidase | 25.38 ± 2.09 μM | acs.org |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key regulator in insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govresearchgate.net The inhibition of PTP1B can enhance insulin sensitivity. nih.gov While research on direct inhibition by this compound is limited, studies on related heterocyclic compounds provide valuable insights. For instance, derivatives of thiazolidine-2,4-dione, which are structurally similar to pyrrolidine-2,5-diones, have been identified as potent PTP1B inhibitors, with some compounds showing IC₅₀ values as low as 0.41 ± 0.05 μM. mdpi.com The search for selective PTP1B inhibitors is a crucial area of drug discovery, as many potent inhibitors have been limited by low oral bioavailability due to the charged nature of the enzyme's active site. researchgate.net

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is an enzyme involved in the degradation of incretin hormones, which play a role in stimulating insulin secretion. nih.govmdpi.com Inhibiting DPP-4 is an established therapeutic approach for type 2 diabetes. mdpi.com Pyrrolidine-containing structures are a key feature of several DPP-4 inhibitors. nih.govacs.org For example, a novel series of cis-2,5-dicyanopyrrolidine derivatives were synthesized and evaluated as selective and orally bioavailable DPP-4 inhibitors. nih.gov Another report highlighted a pyrrolidine derivative that exhibited significant DPP-IV enzyme inhibition with an IC₅₀ value of 11.32 ± 1.59 μM. frontiersin.org The pyrrolidine moiety often serves as a crucial binding fragment in the S1 pocket of the DPP-4 enzyme. nih.gov

Antioxidant Activity

Pyrrolidine-2,5-dione analogs have also been recognized for their antioxidant properties, which involve the scavenging of reactive oxygen species (ROS).

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Reactive oxygen species (ROS) are highly reactive molecules that can cause oxidative damage to cellular components like DNA and proteins. researchgate.net Antioxidants can neutralize these harmful species, thereby reducing oxidative stress. researchgate.net The antioxidant mechanism of pyrrolidine-2,5-dione analogs is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thus stabilizing it. The chemical stability and reactivity of these compounds, which influence their antioxidant potential, are related to the energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov A smaller HOMO-LUMO energy gap generally corresponds to higher reactivity and greater biological activity, including antioxidant effects. researchgate.netnih.gov

In vitro Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of pyrrolidine-2,5-dione derivatives is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net

In one study, a synthesized aldehydic-pyrrolidinedione derivative, 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)butanal, was tested for its antioxidant potential. dovepress.com It demonstrated an IC₅₀ value of 139.74 µg/mL against the DPPH radical and 84.36 µg/mL against the ABTS radical. dovepress.com Another investigation into pyrrolidine-2,5-dione derivatives reported low antioxidant properties, with IC₅₀ values ranging from 535.65 μg/mL to 89.59 μg/mL in a DPPH assay. researchgate.net Similarly, N-acetylpyrrolidine derivatives were assessed for their free radical scavenging ability, with one compound showing a higher capacity with an IC₅₀ value of 1.01 ± 0.010 mM. researchgate.net

Table 2: In vitro Antioxidant Activity of Pyrrolidine-2,5-dione Analogs

| Compound/Derivative | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)butanal | DPPH | 139.74 µg/mL | dovepress.com |

| 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)butanal | ABTS | 84.36 µg/mL | dovepress.com |

| Pyrrolidine-2,5-dione derivatives | DPPH | 89.59 - 535.65 µg/mL | researchgate.net |

| N-acetylpyrrolidine derivative 4a | Free Radical Scavenging | 1.01 ± 0.010 mM | researchgate.net |

Anti-cholinesterase Activity

Scientific literature available does not currently provide specific data on the anti-cholinesterase activity of this compound.

There is no available research data on the acetylcholinesterase (AChE) inhibitory activity of this compound.

There is no available research data on the butyrylcholinesterase (BChE) inhibitory activity of this compound.

Antinociceptive Activity

Several analogs of this compound have been investigated for their antinociceptive (pain-relieving) properties in various animal models. These studies suggest that the pyrrolidine-2,5-dione core structure is a promising scaffold for the development of new analgesic agents.

The antinociceptive effects of certain 3-substituted pyrrolidine-2,5-dione derivatives have been demonstrated in established in vivo pain models. For instance, a study on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives showed significant antinociceptive effects in the formalin test, a model of tonic pain. nih.gov In this test, some of these compounds were effective in both the initial neurogenic phase and the later inflammatory phase. nih.gov

The writhing test, which assesses visceral pain, has also been used to evaluate the analgesic potential of pyrrolidine-2,5-dione analogs. nih.gov Furthermore, the hot plate test, a model for thermal pain, has been employed to investigate the antinociceptive activity of this class of compounds. nih.gov

One study on new hybrid compounds of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione evaluated their antinociceptive activity in both the hot plate and writhing tests. nih.gov

| Compound Class | In Vivo Pain Model | Observed Effect | Reference |

|---|---|---|---|

| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Formalin Test | Significant antinociceptive effect in both neurogenic and inflammatory phases for some derivatives. | nih.gov |

| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Writhing Test | Demonstrated peripheral analgesic efficacy. | nih.gov |

| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Hot Plate Test | Evaluated for antinociceptive activity. | nih.gov |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | Formalin Test | Significant analgesic effect observed. | nih.gov |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | Oxaliplatin-Induced Neuropathic Pain Model | Effectively alleviated allodynia. | nih.gov |

The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a key player in pain signaling pathways. semanticscholar.orgmdpi.com The affinity of certain pyrrolidine-2,5-dione derivatives for the TRPV1 receptor has been investigated to elucidate their mechanism of analgesic action. nih.gov For some 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives, their affinity for the TRPV1 receptor was studied to determine the possible mechanism of their analgesic effect. nih.gov This suggests that interaction with the TRPV1 receptor could be a contributing factor to the antinociceptive properties of this class of compounds.

Other Reported Biological Activities

The pyrrolidine-2,5-dione scaffold is present in a variety of compounds that have been explored for other biological activities beyond analgesia. These include anticonvulsant, anti-inflammatory, and anticancer properties.

Anticonvulsant Activity: A number of pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their anticonvulsant effects in animal models of epilepsy. nih.govnih.gov For example, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione and 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have shown promising anticonvulsant activity in tests such as the maximal electroshock (MES) and 6 Hz seizure models. nih.govnih.gov

Anti-inflammatory Activity: Research has indicated that certain N-substituted pyrrolidine-2,5-dione derivatives possess anti-inflammatory properties. nih.gov These compounds have been shown to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. nih.gov

Anticancer Activity: The potential of pyrrolidine-2,5-dione based compounds as anticancer agents has also been investigated. nih.gov Some derivatives have shown inhibitory activity against enzymes involved in steroid biosynthesis, such as aromatase and 17α-hydroxylase/17,20-lyase, suggesting their potential as anti-tumor agents. nih.gov

| Activity | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Anticonvulsant | 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Showed activity in MES and 6 Hz seizure models. | nih.gov |

| Anticonvulsant | 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | Demonstrated potent and broad-spectrum anticonvulsant activity. | nih.gov |

| Anti-inflammatory | N-substituted pyrrolidine-2,5-dione derivatives | Inhibited COX-1, COX-2, and 5-LOX enzymes. | nih.gov |

| Anticancer | Pyrrolidine-2,5-dione based compounds | Showed inhibition of aromatase and 17α-hydroxylase/17,20-lyase. | nih.gov |

5-HT Receptor Ligand Interactions

There is no specific information available in the reviewed scientific literature regarding the interaction of this compound with 5-HT receptors.

For context, other derivatives of the pyrrolidine-2,5-dione class have been investigated for their affinity to serotonin receptors. For instance, novel conformationally constrained derivatives have been synthesized and evaluated as potent 5-HT(3) receptor ligands. nih.gov Additionally, other analogs have been designed and studied for their activity as 5-HT(1A) receptor agonists. nih.gov These studies highlight the potential of the pyrrolidine-2,5-dione scaffold in the development of new serotonergic agents. However, without specific experimental data, the 5-HT receptor binding profile of this compound remains unknown.

General Enzyme Inhibition Profiling

Specific data on the general enzyme inhibition profile of this compound could not be located in the available scientific literature.

The broader class of pyrrolidine-2,5-dione derivatives has been shown to inhibit various enzymes. For example, some analogs have been synthesized and evaluated as inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis. core.ac.ukuniv.kiev.ua Other studies have explored pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase. nih.gov Furthermore, some derivatives have been investigated as potential HIV protease inhibitors. mdpi.com This indicates that the pyrrolidine-2,5-dione core can be a valuable fragment in the design of enzyme inhibitors. Nevertheless, the specific enzyme inhibitory activities of this compound have not been reported.

Structure Activity Relationship Sar Studies of Pyrrolidine 2,5 Dione Derivatives

Analysis of Structural Features Influencing Diverse Biological Activities

The pyrrolidine-2,5-dione ring system is a key pharmacophore found in numerous biologically active compounds. mdpi.com Its structural versatility allows it to serve as a template for developing agents that target a variety of biological pathways, leading to a broad spectrum of pharmacological activities. nih.gov

Anticonvulsant Activity : The pyrrolidine-2,5-dione core is a well-established feature in anticonvulsant drugs, with ethosuximide (B1671622) being a prime example used for absence seizures. nih.gov Research has shown that hybrid molecules incorporating this scaffold with fragments of other antiepileptic drugs (AEDs) can result in compounds effective in multiple seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov The mechanism often involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.govmdpi.com

Anti-inflammatory Activity : Many derivatives exhibit significant anti-inflammatory effects, primarily through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov By targeting both pathways of the arachidonic acid metabolism, these compounds can effectively reduce inflammation. bohrium.com Some derivatives show high selectivity for COX-2, which is a desirable trait for anti-inflammatory agents. nih.govnih.gov

Antitumor Activity : Certain pyrrolidine-2,5-dione derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. uobasrah.edu.iqresearchgate.net For instance, studies have identified compounds with significant activity against breast cancer (MCF-7) and colon cancer (HT29) cells. uobasrah.edu.iqresearchgate.net The antitumor mechanism can involve the inhibition of key enzymes like VEGFR-2 and histone deacetylase (HDAC), as well as inducing apoptosis. researchgate.net

Antimicrobial Activity : The scaffold has also been utilized to develop agents with antimicrobial properties. Bioassays have shown that specific derivatives possess potential activity against bacteria such as Enterococcus faecalis and fungi like Candida albicans. uobasrah.edu.iq The introduction of certain functional groups, such as an azo moiety, has been linked to enhanced antibacterial activity. researchgate.netscispace.com

| Biological Activity | Key Structural Features/Mechanisms | Example Derivative Class |

|---|---|---|

| Anticonvulsant | Interaction with voltage-gated sodium and calcium channels. nih.govnih.gov | Hybrids with thiophene (B33073) rings or acetamide (B32628) linkers. nih.gov |

| Anti-inflammatory | Dual inhibition of COX/LOX pathways; selective COX-2 inhibition. nih.govnih.gov | N-substituted derivatives with diaryl pattern mimicry. nih.gov |

| Antitumor | Inhibition of VEGFR-2 and HDAC; induction of apoptosis. researchgate.net | Pyrazoline-substituted pyrrolidine-2,5-diones. researchgate.net |

| Antimicrobial | Hydrophobic interactions with bacterial biomolecules; presence of pharmacophoric groups like azo functions. researchgate.netbohrium.com | Derivatives with bromo, hydroxyl, and methoxy (B1213986) groups. uobasrah.edu.iq |

Impact of Substitutions on the Pyrrolidine (B122466) Ring on Biological Activity

The biological profile of pyrrolidine-2,5-dione derivatives is heavily influenced by the nature and position of substituents on the heterocyclic ring. Modifications at the N1, C3, and C5 positions can drastically alter potency and selectivity. nih.gov

N1 Position : The nitrogen atom of the pyrrolidine ring is a common site for substitution, with nearly all FDA-approved pyrrolidine drugs being substituted at this position. nih.gov For anti-inflammatory activity, N-substitution with cycloalkyl, alkyl, and aryl carbonyl groups has been explored. nih.gov In the context of anticonvulsant activity, linking morpholine (B109124) or 4-arylpiperazine fragments to the N1 position, often via a linker, has proven effective. nih.gov

3rd Position : The C3 position is a critical determinant of activity, particularly for anticonvulsant properties. nih.gov

Aromatic Substituents : The presence of a phenyl ring, especially with electron-withdrawing groups like chlorine, enhances anticonvulsant potency. mdpi.com For example, derivatives with a 3-(2-chlorophenyl) group showed significant activity in MES and 6 Hz seizure tests. mdpi.com

Aliphatic Substituents : Non-aromatic groups like sec-butyl at the C3 position have also been shown to positively affect anticonvulsant activity. nih.gov

Heterocyclic Substituents : Incorporating rings like thiophene or benzo[b]thiophene at this position has led to compounds with potent antiseizure and antinociceptive properties. nih.govmdpi.com

5th Position : While less commonly discussed in the provided context for major modifications, maintaining the dione (B5365651) structure (carbonyl groups at positions 2 and 5) is crucial for the activities described.

| Position | Substituent Type | Effect on Biological Activity | Example |

|---|---|---|---|

| N1 | 4-Arylpiperazine fragment | Enhances anticonvulsant activity. nih.gov | 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione derivatives. mdpi.com |

| 3rd | Chlorophenyl group | Increases anticonvulsant potency in MES and 6 Hz tests. mdpi.com | 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives. mdpi.com |

| 3rd | sec-Butyl group | Positively influences anticonvulsant activity. nih.gov | 3-sec-butyl-pyrrolidine-2,5-dione derivatives. nih.gov |

| 3rd | Thiophene ring | Leads to potent anticonvulsant and antinociceptive agents. nih.gov | 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives. nih.gov |

Role of Specific Functional Groups in Mediating Biological Activity

Beyond the core scaffold and its primary substituents, specific functional groups play a vital role in modulating the biological effects of these compounds.

Acetamide Moiety : The introduction of an acetamide fragment, often as a linker attached to the N1 position, has been shown to extend the spectrum of anticonvulsant activity, conferring protection in both MES and scPTZ seizure models. nih.gov

Sulfonamide Group : The sulfonamide functional group is a well-known template for carbonic anhydrase inhibition but is also crucial in the design of anti-inflammatory agents. nih.gov In the context of pyrrolidine-2,5-diones, sulfonamide derivatives have been evaluated for their COX inhibitory effects. nih.gov

Carbonyl and Methylene (B1212753) Groups : The inherent reactivity of the succinimide (B58015) structure is due to its carbonyl and methylene groups, which makes it a valuable building block in drug development. uobasrah.edu.iq

Hydroxyl and Methoxy Groups : The presence of hydroxyl and para-methoxy groups on aryl substituents has been associated with enhanced antitumor activity against MCF-7 cancer cells. uobasrah.edu.iq

Azo Function : The azo group (-N=N-) is considered a pharmacophore that can be responsible for the biological activity in certain molecules, with studies showing it contributes to the antibacterial properties of some pyrrolidine-2,5-dione derivatives. researchgate.netscispace.com

Diaryl Pattern Mimicry in Cyclooxygenase-2 (COX-2) Inhibitors

A key strategy in designing selective COX-2 inhibitors is to mimic the diaryl substitution pattern found in classic inhibitors like celecoxib. Certain pyrrolidine-2,5-dione derivatives have been successfully designed to adopt this structural feature. nih.gov A disubstitution pattern featuring an N-(benzyl(4-methoxyphenyl)amino) moiety attached to the pyrrolidine-2,5-dione core presents a novel template that effectively mimics the diaryl arrangement of traditional COX-2 inhibitors. nih.gov This structural mimicry allows these compounds to fit into the secondary pocket of the COX-2 enzyme, leading to potent and selective inhibition. nih.govnih.gov Docking simulations have confirmed that these selective inhibitors form significant interactions with amino acid residues responsible for COX-2 selectivity. nih.govnih.gov

Molecular Mechanisms of Action of Pyrrolidine 2,5 Dione Compounds

Receptor-Ligand Interactions (e.g., PPARγ Activation)

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-inducible transcription factors belonging to the nuclear hormone receptor superfamily. nih.govnih.govresearchgate.net They play crucial roles in regulating lipid metabolism, inflammation, and adipogenesis. nih.govresearchgate.net The isotype PPARγ is a well-established therapeutic target for type 2 diabetes, with its activation leading to improved insulin sensitivity. nih.govresearchgate.net

While direct evidence for 3-Methyl-3-propylpyrrolidine-2,5-dione is unavailable, studies on related pyrrolidine (B122466) structures have demonstrated their potential as PPARγ agonists. For instance, a series of 3,4-disubstituted pyrrolidine acid analogs have been designed and synthesized as potent dual agonists for both PPARα and PPARγ. ebi.ac.uk In particular, the cis-3R,4S isomer of an N-4-trifluoromethyl-pyrimidinyl pyrrolidine acid analog was shown to be a potent dual PPARα/γ agonist, effectively lowering fasting glucose and triglyceride levels in diabetic mice. ebi.ac.uk This indicates that the pyrrolidine core can be effectively modified to interact with and activate PPARs, thereby influencing metabolic pathways.

Detailed Enzyme Inhibition Mechanisms

Pyrrolidine-2,5-dione derivatives have been extensively studied as inhibitors of various enzymes implicated in a range of pathological conditions.

The enzymes of the Mur ligase family (MurA-F) are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govnih.gov Their absence in mammals makes them attractive targets for the development of novel antibiotics.

Research has identified diarylpyrrolidinedione scaffolds as unprecedented inhibitors of MurA, the first enzyme in this pathway. nih.gov These compounds inhibit the enzyme through a reversible mechanism that does not involve covalent modification of the key active-site cysteine residue (Cys115). nih.gov This allows them to be equally effective against both the wild-type MurA and the fosfomycin-resistant C115D mutant. nih.gov One potent inhibitor from this class demonstrated an IC50 value of 4.5 μM. nih.gov

Furthermore, other studies have focused on designing dual inhibitors for MurD and MurE ligases, which are consecutive enzymes in the peptidoglycan synthesis pathway. researchgate.net A d-glutamic acid-containing inhibitor was found to inhibit MurD and MurE from Escherichia coli and Staphylococcus aureus with IC50 values ranging from 6.4 to 180 μM and demonstrated antibacterial activity against MRSA. researchgate.net

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. thieme-connect.demdpi.com Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs.

Several N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as multitarget anti-inflammatory agents. nih.gov These compounds have shown inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX). nih.govmdpi.com Notably, some derivatives exhibited selective inhibition of COX-2, with one potent compound showing a COX-2 IC50 value of 0.98 μM and a selectivity index of 31.5. nih.govmdpi.com The selectivity for COX-2 is often attributed to interactions with amino acid residues in an additional secondary pocket present in the COX-2 enzyme. nih.govmdpi.com Dual inhibition of both COX and 5-LOX pathways is considered a promising strategy to enhance anti-inflammatory effects while potentially reducing the gastrointestinal side effects associated with traditional NSAIDs. thieme-connect.de

Table 1: Inhibition of COX-1 and COX-2 by a Pyrrolidine-2,5-dione Derivative Source: nih.govmdpi.com

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 13e | 30.87 | 0.98 | 31.5 |

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. nih.govresearchgate.net Its overexpression is linked to type 2 diabetes and obesity, making it a significant therapeutic target. nih.govnih.gov Inhibition of PTP1B enhances insulin receptor phosphorylation, leading to improved insulin sensitivity. juniperpublishers.com

While specific data on this compound is not available, the broader class of compounds and related heterocycles have been investigated as PTP1B inhibitors. For instance, derivatives of thiazolidine-2,4-dione, which shares structural similarities with the pyrrolidine-2,5-dione core, have been identified as very potent PTP1B inhibitors, with some showing IC50 values as low as 0.41 ± 0.05 μM. researchgate.net The development of potent and selective small-molecule inhibitors for PTP1B is a major focus of research for new anti-diabetic drugs. nih.gov

α-Glucosidase and α-amylase are key enzymes involved in the digestion of carbohydrates. nih.govnih.gov Their inhibition can slow down the absorption of glucose, thereby controlling postprandial hyperglycemia in patients with type 2 diabetes. nih.govnih.gov

Various pyrrolidine derivatives have shown significant inhibitory activity against these enzymes. nih.govnih.gov For example, certain N-Boc-proline amides featuring a pyrrolidine ring have been synthesized and tested. A 4-methoxy analogue demonstrated noteworthy inhibition with IC50 values of 26.24 μg/mL against α-amylase and 18.04 μg/mL against α-glucosidase. nih.gov Kinetic studies on N-acetylpyrrolidine derivatives revealed a mixed-type inhibition for both α-glucosidase and α-amylase. nih.govnih.gov

Table 2: Inhibitory Activity of Pyrrolidine Derivatives against α-Glucosidase and α-Amylase Source: nih.govnih.govnih.gov

| Compound | Enzyme | IC50 |

|---|---|---|

| 4-methoxy analogue (3g) | α-Amylase | 26.24 μg/mL |

| 4-methoxy analogue (3g) | α-Glucosidase | 18.04 μg/mL |

| N-acetylpyrrolidine (4a) | α-Glucosidase | 0.52 ± 0.02 mM |

| N-acetylpyrrolidine (4a) | α-Amylase | 2.72 ± 0.09 mM |

| N-acetylpyrrolidine (4b) | α-Glucosidase | 1.64 ± 0.08 mM |

| N-acetylpyrrolidine (4b) | α-Amylase | 3.21 ± 0.65 mM |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes that hydrolyze the neurotransmitter acetylcholine, playing a vital role in cholinergic neurotransmission. researchgate.netnih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov

Several series of dispiro pyrrolidine derivatives have been synthesized and found to possess cholinesterase inhibitory properties. researchgate.netnih.gov For instance, certain dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] showed promising efficacy against both AChE and BChE, with IC50 values in the low micromolar range. researchgate.net Another study on dispiro pyrrolidines found that some compounds acted as mixed-mode inhibitors, capable of binding to either the active or allosteric sites of the enzyme. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Dispiro Pyrrolidine Derivatives Source: researchgate.netnih.gov

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| Compound 8e | 3.35 | 5.63 |

| Compound 8g | 3.15 | 4.74 |

| Compound 7b | - | 12.78 ± 1.52 |

Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of therapeutic agents used in the management of type 2 diabetes. The pyrrolidine moiety is a key structural feature in some DPP-4 inhibitors. nih.gov These inhibitors typically bind to the S1 pocket of the DPP-4 enzyme. nih.gov While various pyrrolidine-containing compounds have been investigated for their DPP-4 inhibitory potential, there is no specific data available to confirm or deny the interaction of this compound with DPP-4. researchgate.net The nature and size of the substituents at the 3-position of the pyrrolidine-2,5-dione ring are crucial for determining the binding affinity and selectivity for the DPP-4 enzyme.

Modulation of Cellular Signaling Pathways (e.g., TGF-β1/SMAD3, Inflammasome Activation)

The transforming growth factor-beta 1 (TGF-β1)/SMAD3 signaling pathway is a critical regulator of cellular processes, including fibrosis. Some novel inhibitors targeting this pathway have been developed, though a direct link to pyrrolidine-2,5-dione structures is not prominently established in the provided search results. nih.gov

Inflammasomes are multiprotein complexes that play a key role in the innate immune system and inflammation. The activation of the NLRP3 inflammasome has been linked to neurotoxicity induced by certain chemicals. nih.gov While some pyrrole-2,5-dione derivatives have been investigated for their anti-inflammatory properties by suppressing inflammatory responses, specific data on the interaction of this compound with inflammasome activation is not available. mdpi.comnih.gov

DNA Binding and Intercalation Mechanisms

Small molecules can interact with DNA through various modes, including groove binding and intercalation, which can lead to cytotoxic effects. Polyamides containing pyrrole and imidazole (B134444) units are known to bind to the minor groove of DNA. beilstein-journals.org However, there is no information in the provided search results to suggest that this compound or closely related 3,3-dialkylpyrrolidine-2,5-diones function via DNA binding or intercalation mechanisms.

Redox Modulation and Targeting of Oxidative Stress Pathways

Oxidative stress is implicated in a variety of diseases. Some pyrrolidine derivatives have been shown to induce oxidative stress and modulate stress/survival pathways in cancer cells. nih.gov Additionally, certain pyrrolidin-2-one derivatives have been synthesized and investigated for their antioxidant activities. researchgate.net The potential for this compound to modulate redox pathways is plausible given the reactivity of the succinimide (B58015) ring system, but this has not been experimentally verified.

Specific Molecular Interactions Underlying Anticonvulsant Activity (e.g., Sodium and Calcium Channels, GABA Transporters)

The most well-documented therapeutic potential for the broader class of 3,3-dialkyl-pyrrolidine-2,5-diones is their anticonvulsant activity. nih.govnih.gov The proposed mechanisms for this activity involve the modulation of several key neurological targets.

Sodium and Calcium Channels: Voltage-gated sodium and calcium channels are critical for regulating neuronal excitability. A number of pyrrolidine-2,5-dione derivatives have been shown to exert their anticonvulsant effects by interacting with these channels. mdpi.com For instance, certain hybrid compounds with a pyrrolidine-2,5-dione scaffold have demonstrated a balanced inhibition of both neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com This dual action is a promising strategy for developing broad-spectrum anticonvulsant agents. Novel pyrrolidine-based compounds have also been developed as potent T-type calcium channel inhibitors for the treatment of neuropathic pain. nih.gov

GABA Transporters: The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Enhancing GABAergic transmission is a key mechanism for many anticonvulsant drugs. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. Inhibition of GATs, particularly GAT-1 and GAT-3, can prolong the presence of GABA in the synapse and enhance inhibitory neurotransmission. researchgate.net Several proline and pyrrolidine-2-alkanoic acid derivatives have been synthesized and shown to be potent and selective GABA uptake inhibitors. nih.govnih.gov While the influence of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives on GABA transporters has been assessed, specific data for this compound is lacking. mdpi.com

Data on Related Pyrrolidine-2,5-dione Derivatives

To provide context for the potential activities of this compound, the following table summarizes the observed molecular interactions of other substituted pyrrolidine-2,5-dione compounds.

| Compound Class/Derivative | Molecular Target | Observed Effect |

| Pyrrolidine-based compounds | Dipeptidyl Peptidase-4 (DPP-4) | Inhibition |

| 1H-pyrrole-2,5-dione derivatives | Inflammatory Response | Suppression |

| Pyrrolidine derivative SS13 | Oxidative Stress Pathways | Induction of oxidative stress |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Voltage-gated Sodium and Calcium Channels | Moderate and balanced inhibition |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative | Voltage-gated Sodium and L-type Calcium Channels | Interaction |

| Proline and pyrrolidine-2-alkanoic acid derivatives | GABA Transporters (GAT-1, GAT-3) | Potent and selective inhibition |

Pharmacokinetics and Metabolism of Pyrrolidine 2,5 Dione Derivatives

Metabolic Transformation Pathways of Cyclic Imides

The metabolism of cyclic imides proceeds through well-defined hydrolytic pathways. These transformations break open the stable cyclic structure, initiating a cascade that ultimately leads to dicarboxylic acids.

The principal initial step in the metabolism of cyclic imides is the hydrolytic cleavage of one of the two carbonyl-nitrogen bonds within the imide ring. nih.govasm.org This reaction results in the formation of a monoamidated dicarboxylate, also referred to as a half-amide. asm.org For instance, the hydrolysis of succinimide (B58015), the parent compound of the pyrrolidine-2,5-dione class, yields succinamic acid. asm.orgnih.gov This ring-opening reaction introduces a carboxylic acid group, significantly increasing the polarity of the molecule.

Following the initial ring opening, the resulting monoamidated dicarboxylate undergoes a second hydrolytic step. asm.org This involves the cleavage of the remaining amide bond (deamidation), which releases ammonia and yields a dicarboxylate. asm.org For example, succinamic acid is further metabolized to succinate. nih.gov This two-step process, involving sequential actions of different enzymes, effectively breaks down the cyclic imide into components that can enter endogenous metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov

The hydrolysis of cyclic imides is not a spontaneous process but is catalyzed by specific enzymes. Two key enzymes identified in this role are dihydropyrimidinase and imidase. nih.govnih.govacs.org

Dihydropyrimidinase (EC 3.5.2.2): This enzyme is known for its role in pyrimidine metabolism but also demonstrates the ability to hydrolyze cyclic imides. asm.orgnih.gov Studies with rat liver preparations have shown that dihydropyrimidinase can hydrolyze various cyclic imides, although its efficiency varies with the size of the imide ring. nih.gov For example, it acts as a good substrate for adipimide (a seven-membered ring) but is a very poor substrate for the five- and six-membered rings of succinimide and glutarimide, respectively. nih.gov

Imidase: A distinct enzyme, termed "imidase," has been identified and purified from bacteria and shows a preference for hydrolyzing cyclic imides over the typical substrates of dihydropyrimidinase, such as cyclic ureides. nih.govjst.go.jp This enzyme efficiently catalyzes the initial ring-opening step to form monoamidated dicarboxylates. nih.gov Imidase exhibits high activity towards substrates like succinimide and glutarimide. nih.gov The subsequent hydrolysis of the half-amide to a dicarboxylate is then carried out by a different enzyme, a novel amidase referred to as "half-amidase". asm.org The coordinated action of imidase and half-amidase appears to be a primary pathway for cyclic imide degradation in certain microorganisms. asm.org

| Substrate | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|

| Succinimide | 0.94 | 910 |

| Glutarimide | 4.5 | 1000 |

| Maleimide | 0.34 | 5800 |

Data sourced from a study on imidase purified from Blastobacter sp. A17p-4. nih.gov

In vitro and In vivo Metabolism Studies

Both in vitro and in vivo studies have been instrumental in elucidating the metabolic pathways of pyrrolidine-2,5-dione derivatives and related cyclic imides.

In vitro experiments using rat liver dihydropyrimidinase preparations have confirmed the enzymatic hydrolysis of these compounds. nih.gov Such studies allow for the characterization of enzyme kinetics and substrate specificity in a controlled environment. For instance, incubations of various cyclic imides with liver enzyme preparations helped classify substrates based on their rate of hydrolysis. nih.gov More recent in vitro studies on new synthetic opioids containing a pyrrolidine (B122466) ring have identified metabolites resulting from pyrrolidine ring hydroxylation using pooled human liver S9 fractions. nih.gov

In vivo studies in animal models, such as rats, have provided a more complete picture of the metabolic fate of these compounds. nih.gov Analysis of urine from rats administered a desmethylmoramide, which contains a pyrrolidine structure, revealed several metabolites. nih.gov The identified products included those resulting from hydroxylation of the pyrrolidine ring, demonstrating that oxidation is another potential metabolic pathway in addition to hydrolysis for substituted pyrrolidines. nih.gov Such in vivo investigations are crucial for identifying the major excreted metabolites, which can serve as biomarkers for exposure. nih.gov

Factors Influencing Metabolic Stability

The rate and extent of metabolism of pyrrolidine-2,5-dione derivatives are not uniform and can be significantly influenced by their chemical structure.

Structural modifications to the pyrrolidine-2,5-dione scaffold can profoundly impact its metabolic stability. The nature, size, and position of substituents on the ring affect how the molecule interacts with metabolic enzymes. nih.govresearchgate.net

Prodrug Strategies for Enhanced Pharmacokinetic Profiles

While specific prodrug strategies for 3-Methyl-3-propylpyrrolidine-2,5-dione are not extensively documented in publicly available literature, the broader class of pyrrolidine-2,5-diones (succinimides) possesses functional groups amenable to chemical modification for optimizing pharmacokinetic properties. Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. This approach is often employed to improve solubility, increase bioavailability, prolong duration of action, or enhance stability.

For compounds containing a secondary amide or imide group, such as the pyrrolidine-2,5-dione ring, N-acyloxyalkylation is a common and effective prodrug strategy. This involves the attachment of an acyloxymethyl group to the nitrogen atom of the succinimide ring. These N-acyloxymethyl derivatives are designed to be bioreversible, meaning they remain stable in aqueous environments but are susceptible to enzymatic cleavage in the body, typically by plasma esterases, to release the active parent drug.